molecular formula C20H20N2O4S B2427826 3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline CAS No. 866811-74-7

3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline

Cat. No.: B2427826
CAS No.: 866811-74-7
M. Wt: 384.45
InChI Key: SVBUEGLFYTYVKQ-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Scientific Research Applications

3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential as an anticancer agent and for its anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the biological activities observed in similar compounds, it could be of interest in the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline typically involves multiple steps

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; typically carried out in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)quinoline derivatives: These compounds share the quinoline and morpholine core structures but differ in their substituents.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group attached to different core structures.

Uniqueness

3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline is unique due to the combination of the benzenesulfonyl, methoxy, and morpholine groups attached to the quinoline core. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-15-7-8-18-17(13-15)20(22-9-11-26-12-10-22)19(14-21-18)27(23,24)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBUEGLFYTYVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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